8-chloro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
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Description
The compound is a derivative of indole and dipyridopyrimidinone. Indoles are a class of organic compounds that are widely distributed in the natural environment and can be produced by a variety of bacteria . Dipyridopyrimidinones are a class of organic compounds that contain a pyrimidinone which is fused to two pyridine rings .
Scientific Research Applications
Anti-inflammatory and Ulcerogenic Potential
Derivatives of pyrimidine-pyridine hybrids, including structures related to 8-chloro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one, have been synthesized and studied for their anti-inflammatory effects and ulcerogenic liability. Compounds demonstrated significant COX-2 inhibitory activity, with some exhibiting superior edema inhibition compared to celecoxib. Importantly, these compounds also showed lower ulcerogenic effects than indomethacin, highlighting their potential as safer anti-inflammatory agents (Abdelgawad, Bakr, & Azouz, 2018).
Antimicrobial Activities
Research into pyrimidino derivatives, including the core structure of 8-chloro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one, has shown these compounds to exhibit significant antimicrobial activities. The synthesized compounds were effective against various test microbes, suggesting that the combination of indole and benzene nuclei in a single molecule might enhance antimicrobial efficacy. This synergy in molecular structure could lead to the development of novel antimicrobial agents with broad-spectrum activities (Chauhan, Siddiqi, & Dwivedi, 2017).
Synthesis and Biological Evaluation
The synthesis of novel indole derivatives containing pyridopyrimidine and pyrazolopyridine moieties has been explored, with these compounds being evaluated for their antimicrobial and antioxidant activities. This research indicates the potential of such derivatives in developing new therapeutic agents that possess both antimicrobial and antioxidant properties, offering dual benefits in medical applications (Saundane, Vijaykumar, Vaijinath, & Walmik, 2013).
DFT Analysis of Synthesized Derivatives
A study focused on the synthesis of pyrido[2,3-d]pyrimidine indole derivatives, employing DFT and TD-DFT calculations to characterize their geometry and electronic structure. This research underscores the utility of computational methods in understanding the properties of novel compounds, facilitating the design and synthesis of molecules with desired biological activities (Rangel et al., 2017).
properties
IUPAC Name |
13-chloro-5-(1H-indole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2/c21-14-2-4-18-23-17-6-8-24(11-15(17)20(27)25(18)10-14)19(26)13-1-3-16-12(9-13)5-7-22-16/h1-5,7,9-10,22H,6,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQYXZMSTLKPIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)C4=CC5=C(C=C4)NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-2-(1H-indole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one |
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